N,N,N-Tripropylhexadecan-1-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Tripropylhexadecan-1-aminium chloride: is a quaternary ammonium compound. Quaternary ammonium compounds are known for their surfactant properties and are widely used in various industrial and research applications. This compound, in particular, is characterized by its long alkyl chain, which imparts unique properties that make it useful in a variety of fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Tripropylhexadecan-1-aminium chloride typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of hexadecan-1-amine with propyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of solvents like ethanol or methanol can also aid in the dissolution of reactants and facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: N,N,N-Tripropylhexadecan-1-aminium chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride ion can be replaced by other anions through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium iodide can be used to replace the chloride ion.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, although this is less common due to the stability of the quaternary ammonium structure.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted ammonium salts can be formed.
Oxidation Products: Oxidation can lead to the formation of amine oxides or other oxidized derivatives.
Scientific Research Applications
Chemistry: N,N,N-Tripropylhexadecan-1-aminium chloride is used as a phase transfer catalyst in organic synthesis. Its ability to facilitate the transfer of reactants between different phases makes it valuable in various chemical reactions.
Biology: In biological research, this compound is used as a surfactant to disrupt cell membranes, aiding in the extraction of cellular components. It is also used in the formulation of antimicrobial agents due to its ability to disrupt microbial cell membranes.
Medicine: The compound has potential applications in drug delivery systems. Its surfactant properties can be utilized to enhance the solubility and bioavailability of hydrophobic drugs.
Industry: In industrial applications, this compound is used in the formulation of detergents, fabric softeners, and antistatic agents
Mechanism of Action
The primary mechanism of action of N,N,N-Tripropylhexadecan-1-aminium chloride is its ability to disrupt lipid bilayers. The long alkyl chain interacts with the hydrophobic tails of lipid molecules, leading to the disintegration of cell membranes. This property is particularly useful in antimicrobial applications, where the compound can effectively kill bacteria by disrupting their cell membranes.
Comparison with Similar Compounds
Hexadecyltrimethylammonium chloride: Similar in structure but with shorter alkyl chains.
N,N,N-Trimethylhexadecan-1-aminium chloride: Another quaternary ammonium compound with different alkyl groups.
Uniqueness: N,N,N-Tripropylhexadecan-1-aminium chloride is unique due to its longer alkyl chain, which imparts stronger surfactant properties compared to similar compounds. This makes it more effective in applications requiring strong surface activity, such as in detergents and antimicrobial agents.
Properties
CAS No. |
110214-22-7 |
---|---|
Molecular Formula |
C25H54ClN |
Molecular Weight |
404.2 g/mol |
IUPAC Name |
hexadecyl(tripropyl)azanium;chloride |
InChI |
InChI=1S/C25H54N.ClH/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-25-26(22-6-2,23-7-3)24-8-4;/h5-25H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
ATPUEECSGDZDJO-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](CCC)(CCC)CCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.